Triamterene

Descripción general

Descripción

Triamtereno es un diurético ahorrador de potasio que se utiliza comúnmente en el tratamiento del edema y la hipertensión. A menudo se prescribe en combinación con diuréticos tiazídicos para mejorar los efectos diuréticos y ahorradores de potasio. Triamtereno funciona promoviendo la excreción de iones sodio y agua mientras disminuye la excreción de iones potasio en la parte distal de la nefrona en los riñones .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de triamtereno implica la preparación de 5-nitroso-2,4,6-triaminopirimidina como intermedio. Este intermedio luego se hace reaccionar con fenilacetonitrilo en presencia de un catalizador básico y un solvente polar aprótico. La reacción se lleva a cabo a un rango de temperatura de 50-120 ° C durante 3-10 horas. El producto bruto se refina luego usando un solvente polar aprótico para obtener el producto final .

Métodos de producción industrial

La producción industrial de triamtereno sigue una ruta sintética similar pero con condiciones optimizadas para garantizar un alto rendimiento y pureza. El uso de solventes adecuados y técnicas de refinación ayuda a reducir los costos de producción y minimizar la contaminación ambiental. Los solventes de refinación se pueden recuperar y reutilizar, lo que hace que el proceso sea más sostenible .

Análisis De Reacciones Químicas

Tipos de reacciones

Triamtereno experimenta varias reacciones químicas, que incluyen:

Oxidación: Triamtereno se puede oxidar para formar para-hidroxitriamtereno.

Reducción: Las reacciones de reducción son menos comunes para triamtereno.

Sustitución: Triamtereno puede sufrir reacciones de sustitución, particularmente en los grupos amino.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Sustitución: Las reacciones de sustitución a menudo requieren la presencia de un catalizador básico o ácido.

Productos principales

Oxidación: Para-hidroxitriamtereno es un producto principal de las reacciones de oxidación.

Sustitución: Se pueden formar varios derivados sustituidos de triamtereno dependiendo de los reactivos utilizados

Aplicaciones Científicas De Investigación

Hypertension Management

Triamterene is often used in combination with hydrochlorothiazide to manage hypertension. The potassium-sparing properties of this compound help mitigate the hypokalemia that can occur with thiazide diuretics. A study involving 17,291 patients indicated that the addition of this compound to hydrochlorothiazide therapy resulted in a modest reduction in systolic blood pressure by approximately 3.8 mmHg, enhancing overall antihypertensive efficacy without significantly affecting diastolic pressure .

Edema Treatment

This compound is indicated for treating edema related to conditions such as congestive heart failure, cirrhosis of the liver, and nephrotic syndrome. It acts on the distal nephron to inhibit sodium reabsorption while conserving potassium, making it particularly useful in patients who are at risk of developing low potassium levels due to other diuretics .

Combination Therapy

This compound is frequently used in combination with other diuretics to enhance diuretic effects while maintaining potassium balance. This combination is especially beneficial for patients requiring aggressive diuresis without the risk of hypokalemia .

Pharmacokinetics

This compound is absorbed rapidly from the gastrointestinal tract, with peak plasma concentrations occurring within 1-2 hours post-administration. It undergoes hepatic metabolism and is excreted primarily through urine. The half-life ranges from 3 to 14 hours depending on individual patient factors .

Safety Considerations

While generally well-tolerated, this compound can cause hyperkalemia, especially when used with other agents that raise serum potassium levels. Monitoring serum electrolytes is essential during therapy . Additionally, there have been rare reports of this compound-induced nephrolithiasis (kidney stones), underscoring the importance of hydration and monitoring in long-term use .

Case Study: this compound-Induced Nephrolithiasis

A notable case documented a patient who developed kidney stones composed entirely of this compound and its metabolites. This case highlights the potential adverse effects associated with prolonged use of this compound and emphasizes the need for awareness among healthcare providers regarding this risk .

Observational Studies on Blood Pressure Reduction

Research examining the effects of this compound on blood pressure indicated that it not only serves as a potassium-sparing agent but also contributes independently to blood pressure reduction when combined with other antihypertensive medications . The findings suggest that this compound enhances the efficacy of existing therapies while providing a protective effect against hypokalemia.

Data Summary Table

| Application | Indication | Mechanism | Notable Findings |

|---|---|---|---|

| Hypertension | Management with hydrochlorothiazide | Inhibits ENaC | Reduces systolic BP by ~3.8 mmHg |

| Edema | Congestive heart failure, cirrhosis | Sodium reabsorption inhibition | Effective in preventing hypokalemia |

| Combination Therapy | Enhances effects of other diuretics | Potassium conservation | Improves diuretic efficacy |

Mecanismo De Acción

Triamtereno ejerce sus efectos bloqueando directamente el canal de sodio epitelial (ENaC) en el lado luminal del túbulo colector renal. Esta inhibición previene la reabsorción de sodio y promueve la excreción de sodio y agua mientras retiene potasio. La reducción en la reabsorción de sodio disminuye la actividad de la bomba de ATPasa de sodio-potasio, lo que lleva a la retención de potasio .

Comparación Con Compuestos Similares

Compuestos similares

Amilorida: Otro diurético ahorrador de potasio que funciona bloqueando el canal de sodio epitelial.

Espironolactona: Un diurético ahorrador de potasio que actúa como un antagonista de la aldosterona.

Eplerenona: Similar a la espironolactona pero con una acción más selectiva sobre los receptores de aldosterona.

Singularidad de triamtereno

Triamtereno es único en su mecanismo específico de acción como un bloqueador directo del canal de sodio epitelial. A diferencia de la espironolactona y la eplerenona, que actúan sobre los receptores de aldosterona, triamtereno inhibe directamente la reabsorción de sodio en la superficie luminal del túbulo renal. Esta acción directa lo hace particularmente efectivo en combinación con otros diuréticos para prevenir la hipokalemia .

Actividad Biológica

Triamterene is a potassium-sparing diuretic primarily used in the treatment of hypertension and edema. Its biological activity is characterized by its mechanism of action, pharmacokinetics, and emerging therapeutic applications beyond diuresis. This article explores these aspects in detail, supported by data tables and relevant case studies.

This compound works by inhibiting epithelial sodium channels (ENaC) located in the late distal convoluted tubule and collecting duct of the nephron. This inhibition leads to decreased sodium reabsorption and reduced potassium excretion, which is critical for its potassium-sparing effects. The drug acts antagonistically to mineralocorticoids like aldosterone, thus promoting sodium excretion while conserving potassium and hydrogen ions .

Key Mechanisms:

- Inhibition of ENaC: Reduces sodium uptake and promotes potassium retention.

- Diuretic Effect: Increases urine output by preventing sodium reabsorption.

- Antifolate Activity: Exhibits selective cytotoxicity in MMR-deficient tumor cells via thymidylate synthase inhibition .

Pharmacokinetics

This compound is rapidly absorbed after oral administration, with an onset of action within 2 to 4 hours and a duration lasting 12 to 16 hours. The oral bioavailability is approximately 52%, influenced by food intake .

Pharmacokinetic Parameters:

| Parameter | Value |

|---|---|

| Onset of Action | 2-4 hours |

| Duration of Action | 12-16 hours |

| Oral Bioavailability | 52% |

| Peak Plasma Concentration (Cmax) | 46.4 ng/mL at 1.1 hours post-dose |

| Volume of Distribution | 1.49 L/kg |

| Protein Binding | 67% |

Hypertension Management

This compound is often used in combination with thiazide diuretics like hydrochlorothiazide (HCTZ) to enhance blood pressure control while minimizing potassium loss. A study involving over 17,000 patients demonstrated that the addition of this compound to HCTZ therapy resulted in a significant reduction in systolic blood pressure (mean reduction of approximately 3.8 mmHg) .

Cancer Research

Recent studies have identified this compound's potential as an anticancer agent, particularly in sensitizing MMR-deficient tumors. In vitro studies showed that this compound increased reactive oxygen species levels in these cells, leading to enhanced cytotoxicity and DNA damage .

In Vitro Cytotoxicity Data:

| Cell Line | IC50 (μM) |

|---|---|

| HCT116 | 31.30 |

| CT26 | 24.45 |

Case Studies

-

Hypertension Management:

- A retrospective analysis of patients prescribed HCTZ with or without this compound showed that those receiving this compound had lower systolic blood pressure, confirming its efficacy as an adjunct therapy.

- Anticancer Activity:

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which triamterene induces lysosomal rupture and autophagy in hepatic cells?

Answer: this compound disrupts lysosomal integrity by increasing membrane permeability, leading to lysosomal rupture and subsequent autophagic clearance (lysophagy). Key methodologies include:

- Fluorescence microscopy to quantify Galectin-3 (Gal3) puncta as markers of lysosomal damage .

- Lysosomal acidification assays using lyso-pHluorin transfection to measure pH changes post-treatment .

- Cell viability assays (e.g., CCK-8) to correlate lysosomal disruption with cytotoxicity .

- Statistical validation via one-way ANOVA and GraphPad Prism for data reproducibility .

Q. How does this compound enhance the antihypertensive efficacy of hydrochlorothiazide (HCTZ)?

Answer: this compound potentiates HCTZ by counteracting potassium depletion, improving long-term compliance, and synergistically targeting renal electrolyte pathways. Methodologies include:

- Retrospective cohort studies analyzing electronic health records (e.g., systolic BP reduction of 3.8 mmHg in combination therapy) .

- Dose-response analyses to isolate this compound-specific effects from HCTZ .

Q. What are the key toxicological considerations when evaluating this compound in animal models?

Answer: Focus on carcinogenicity risks and dose-dependent organ toxicity:

- IARC Monograph guidelines for assessing human/animal carcinogenicity data (e.g., liver/kidney histopathology) .

- Subchronic exposure studies to determine NOAEL (No Observed Adverse Effect Level) .

- Mechanistic studies linking lysosomal damage to apoptosis in HepG2 cells .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported blood pressure (BP)-lowering effects across studies?

Answer: Contradictions may arise from patient heterogeneity or confounders like comorbidities. Methodological strategies include:

- Stratified subgroup analysis by age, renal function, and concomitant medications .

- Machine learning models to identify hidden variables in large datasets (e.g., 17,291-patient cohort) .

- In vitro electrophysiology to validate this compound’s ion channel interactions independent of diuretic combinations .

Q. What experimental designs are optimal for distinguishing this compound’s direct lysosomal effects from off-target organelle damage?

Answer:

- Organelle-specific fluorescent probes (e.g., MitoTracker for mitochondria, ER-Tracker for endoplasmic reticulum) to rule out cross-organelle toxicity .

- CRISPR/Cas9 knockout models (e.g., ATG5-deficient cells) to confirm autophagy-dependence of lysosomal clearance .

- Time-lapse imaging to track lysosomal membrane permeabilization dynamics post-treatment .

Q. How should researchers address gaps in this compound’s long-term carcinogenicity profile?

Answer:

- Systematic reviews synthesizing epidemiological data (e.g., IARC’s human/animal carcinogenicity evaluations) .

- Transgenic rodent models to assess tumorigenicity under chronic exposure .

- Biomarker discovery (e.g., urinary 8-OHdG for oxidative DNA damage) in longitudinal cohorts .

Q. What statistical approaches are critical for validating this compound’s dose-dependent cytotoxicity in vitro?

Answer:

- Dose-response modeling (e.g., EC50 calculations using nonlinear regression) .

- Triangulation of assays (CCK-8, LDH release, Annexin V staining) to confirm consistency .

- Power analysis to ensure sample sizes ≥3 replicates for ANOVA significance (*p<0.05) .

Q. Methodological Frameworks

Q. How to design a reproducible protocol for studying this compound-induced lysophagy?

Key steps :

Cell line selection : HepG2 (hepatic) or HCT116 (colorectal) for lysosomal vulnerability .

Treatment conditions : 100–200 µM this compound for 2–24 hours, avoiding cytotoxic thresholds (>500 µM) .

Control groups : Lysosomal rupture inducers (e.g., LLOMe) and autophagy inhibitors (e.g., chloroquine) .

Data standardization : Normalize Gal3 puncta counts to cell area (ImageJ) .

Q. What are best practices for synthesizing conflicting data on this compound’s renal vs. hepatic toxicity?

Propiedades

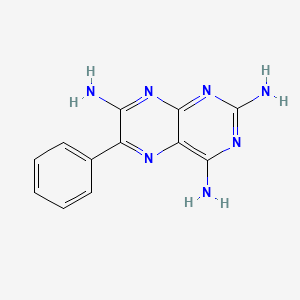

IUPAC Name |

6-phenylpteridine-2,4,7-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N7/c13-9-7(6-4-2-1-3-5-6)16-8-10(14)18-12(15)19-11(8)17-9/h1-5H,(H6,13,14,15,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYLWPVRPXGIIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N7 | |

| Record name | TRIAMTERENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21139 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | triamterene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Triamterene | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021373 | |

| Record name | Triamterene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Triamterene appears as odorless yellow powder or crystalline solid. Melting point 316 °C. Almost tasteless at first and with a slightly bitter aftertaste. Acidified solutions give a blue fluorescence. Used as a diuretic drug., Solid | |

| Record name | TRIAMTERENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21139 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triamterene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001940 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Very slightly soluble in water (<0.1%), Slightly soluble in water (1 in 1000), In water, less than 0.1% at 50 °C, Slightly soluble in ethanol (1 in 3000), chloroform (1 in 4000), Soluble in formic acid; sparingly soluble in methoxyethanol; very slightly soluble in acetic acid, dilute mineral acids, For more Solubility (Complete) data for Triamterene (7 total), please visit the HSDB record page. | |

| Record name | TRIAMTERENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21139 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triamterene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00384 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Triamterene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3405 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Triamterene inhibits the epithelial sodium channels (ENaC) located on the lumenal side in the late distal convoluted tubule and collecting tubule, which are transmembrane channels that normally promotes sodium uptake and potassium secretion. In the late distal tubule to the collecting duct, sodium ions are actively reabsorbed via ENaC on the lumnial membrane and are extruded out of the cell into the peritubular medium by a sodium-potassium exchange pump, the Na-K-ATPase, with water following passively. Triamterene exerts a diuretic effect on the distal renal tubule to inhibit the reabsorption of sodium ions in exchange for potassium and hydrogen ions and its natriuretic activity is limited by the amount of sodium reaching its site of action. Its action is antagonistic to that of adrenal mineralocorticoids, such as aldosterone, but it is not an inhibitor or antagonist of aldosterone. Triamterene maintains or increases the sodium excretionm, thereby increasing the excretion of water, and reduces the excess loss of potassium, hydrogen and chloride ions by inhibiting the distal tubular exchange mechanism. Due to its diuretic effect, triamterene rapidly and reversibly reduces the lumen-negative transepithelial potential difference by almost complete abolition of Na+ conductance without altering K+ conductance. This reduces the driving force for potassium movement into the tubular lumen and thus decreases potassium excretion. Triamterene is similar in action to [amiloride] but, unlike amiloride, increases the urinary excretion of magnesium. | |

| Record name | Triamterene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00384 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

Yellow plates from butanol, Crystals from dimethylformamide, Yellow crystalline powder | |

CAS No. |

396-01-0 | |

| Record name | TRIAMTERENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21139 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triamterene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=396-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triamterene [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000396010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triamterene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00384 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | triamterene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757367 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | triamterene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77625 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triamterene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triamterene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIAMTERENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WS821Z52LQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Triamterene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3405 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Triamterene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001940 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

601 °F (NTP, 1992), 316 °C, MP: 327 °C (crystals from dimethylformamide) | |

| Record name | TRIAMTERENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21139 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triamterene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00384 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Triamterene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3405 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Triamterene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001940 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.